3-methyl-1-(phenylsulfonyl)-1H-pyrazole is a pyrazole derivative characterized by a methyl group and a phenylsulfonyl group attached to the pyrazole ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the phenylsulfonyl group enhances its potential applications in medicinal chemistry.
This compound falls under the classification of heterocyclic organic compounds, specifically within the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, which contribute to their unique chemical reactivity and biological activity. The sulfonyl group (-SO2-) is also significant, as it often enhances solubility and biological activity.
The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole typically involves several key steps:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
The compound can undergo various chemical reactions due to its functional groups:
The mechanism by which 3-methyl-1-(phenylsulfonyl)-1H-pyrazole exerts its biological effects often involves inhibition of specific enzymes or pathways:
The applications of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole extend across various fields:
The core structure of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole features a planar pyrazole ring with distinct out-of-plane deviations at key substituents. X-ray crystallographic analysis reveals that the sulfonyl group (SO₂) attached to N1 lies approximately 0.558 Å out of the pyrazole plane, inducing significant pyramidalization at N1 (deviation: 0.216 Å). The phenyl ring attached to sulfur adopts a near-perpendicular orientation (67.4° dihedral angle) relative to the pyrazole ring, minimizing steric clashes. This configuration creates steric congestion that impedes free rotation around the N–S bond, locking the molecule in a stable conformation [4] [9].
While classical 1H-pyrazol-5-ones exhibit keto-enol tautomerism, the introduction of the electron-withdrawing phenylsulfonyl group at N1 significantly suppresses this behavior. Theoretical studies on analogous systems indicate that substituents at N1 alter tautomeric equilibria by reducing electron density at the ring nitrogen, thereby stabilizing the pyrazole form over potential hydroxypyrazole tautomers. For 3-methyl-1-(phenylsulfonyl)-1H-pyrazole, computational models predict >99% dominance of the canonical pyrazole structure in both gas phase and solution [8].
Table 1: Key Geometric Parameters from X-ray Crystallography
Parameter | Value | Description |
---|---|---|
S1 deviation from plane | 0.558 (1) Å | Distance from pyrazole plane |
N1 pyramidalization | 0.216 (1) Å | Deviation from trigonal planar geometry |
C6–S1–N1–C5 torsion | -173.56 (5)° | Dihedral angle defining conformation |
Pyrazole-phenyl dihedral | 67.4 (1)° | Angle between ring planes |
FT-IR Spectroscopy: Characteristic absorptions confirm functional groups and hydrogen bonding patterns. The NH₂ group in 5-amino derivatives shows asymmetric and symmetric stretches at 3475 cm⁻¹ and 3304 cm⁻¹, respectively. The carbonyl stretch of the acetyl group appears at 1690 cm⁻¹, while sulfonyl vibrations are observed as strong bands between 1150–1350 cm⁻¹. Intramolecular hydrogen bonding (N–H⋯O) causes significant broadening and redshift of amine stretches [4].
NMR Spectroscopy: ¹H NMR spectra provide definitive evidence for structure assignment and regiochemistry:
Table 2: Characteristic ¹H NMR Chemical Shifts
Proton Group | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
Pyrazole-CH₃ | 2.40 | Singlet | C3-methyl |
Tolyl-CH₃ | 2.40 | Singlet | Aromatic methyl |
–O–CH₂–C=O | 5.45 | Singlet | Alkylated side chain |
Pyrazole C4-H | 4.91 | Singlet | Ring proton |
NH₂ | 6.34 | Singlet | Amino group |
Aromatic H | 7.37–7.85 | Multiplet | Phenyl/tolyl protons |
UV-Vis Spectroscopy: Experimental and theoretical studies indicate strong π→π* transitions in the 250–280 nm region attributed to the conjugated pyrazole-phenylsulfonyl system. The phenylsulfonyl group induces a ~15 nm blueshift compared to nonsulfonated analogs due to its electron-withdrawing nature. TD-DFT calculations using the CAM-B3LYP functional accurately reproduce these transitions when solvent effects are included [5] [8].
Single-crystal X-ray analysis reveals that 3-methyl-1-(phenylsulfonyl)-1H-pyrazole derivatives crystallize in the monoclinic space group P2₁/n with unit cell parameters a = 10.5717(4) Å, b = 17.7004(6) Å, c = 12.8744(4) Å, β = 115.945(1)°. The molecular packing is stabilized by an intricate hydrogen bonding network featuring:
Layers of coplanar ribbons align parallel to the (10) plane, with inter-ribbon interactions mediated by C14–H14⋯O2 contacts (2.54 Å, 142°). This hierarchical organization creates densely packed sheets with interlayer distances of 3.4–3.6 Å, indicating significant π-stacking contributions [4] [9].
Table 3: Hydrogen Bonding Geometry in Crystal Lattice
D–H⋯A | D⋯A (Å) | H⋯A (Å) | ∠DHA (°) | Symmetry Operator |
---|---|---|---|---|
N3–H01⋯O1 | 3.0124(7) | 2.497(14) | 118.7(11) | -x, y+¹/₂, -z+¹/₂ |
N3–H01⋯O2 | 2.9121(7) | 2.048(13) | 172.8(13) | -x, y+¹/₂, -z+¹/₂ |
N3–H02⋯O3 | 2.7806(8) | 2.121(13) | 132.8(11) | (same molecule) |
C14–H14⋯O2 | 3.3458(8) | 2.54 | 142 | x, -y+¹/₂, z+¹/₂ |
Density Functional Theory (DFT) simulations using the B3LYP/6-311+G(d,p) and B97D/TZVP levels provide quantitative insights into electronic structure. The phenylsulfonyl group dramatically reduces electron density at N1, with calculated Mulliken charges showing a +0.32 e⁻ increase compared to phenyl-substituted analogs. This polarization extends through the ring system, increasing the electrophilicity at C4 and C5 positions [5].
Frontier molecular orbital analysis reveals:
Comparative evaluation of 13 DFT functionals for NMR chemical shift prediction identified B97D/TZVP and TPSSTPSS/6-311+G(2d,p) as optimal methods, yielding mean absolute errors (MAE) of <0.5 ppm for ¹³C and <0.3 ppm for ¹H nuclei. The M06-2X functional showed the largest deviations (MAE >1.2 ppm), attributed to its overestimation of electron correlation effects. Solvation models (PCM, SMD) significantly improve agreement with experimental data, particularly for polar solvents like DMSO [5].
Table 4: Performance of DFT Functionals for NMR Prediction
Functional | Basis Set | ¹H MAE (ppm) | ¹³C MAE (ppm) | Remarks |
---|---|---|---|---|
B97D | TZVP | 0.22 | 0.41 | Optimal for both nuclei |
TPSSTPSS | 6-311+G(2d,p) | 0.28 | 0.49 | Excellent for ¹³C |
B3LYP | TZVP | 0.31 | 0.87 | Balanced performance |
M06-2X | 6-311+G(2d,p) | 0.45 | 1.32 | Overestimates correlation |
These computational insights enable rational design of derivatives with tailored electronic properties for applications in materials science and medicinal chemistry. The demonstrated accuracy of DFT methods facilitates reliable in silico screening of structural analogs without extensive experimental characterization [5].
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